3-(2-Azidoethyl)-1-(2-chloroethyl)urea
Description
Contextualizing Urea (B33335) Derivatives in Therapeutic and Probe Design
The urea functional group is a cornerstone in medicinal chemistry, celebrated for its capacity to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.govresearchgate.netuts.edu.au This ability to act as both a hydrogen bond donor and acceptor enhances drug-target interactions, often leading to improved potency and selectivity. researchgate.net The inclusion of a urea moiety can also favorably modulate a compound's physicochemical properties, including solubility and permeability. researchgate.net
Historically, urea derivatives have been integral to a wide array of therapeutic agents. nih.gov From the early development of barbiturates to contemporary anticancer drugs like sorafenib (B1663141) and regorafenib, the urea scaffold has proven its versatility. researchgate.netresearchgate.net In addition to their direct therapeutic roles, urea-containing molecules are also employed as linkers in more complex systems like antibody-drug conjugates and as foundational building blocks in combinatorial chemistry. nih.gov The rich history and continued success of urea derivatives underscore their importance in the design of novel bioactive compounds. nih.govacs.orgchem-space.com
Urea-based structures have been synthesized as active site probes for enzymes like glutamate (B1630785) carboxypeptidase II, demonstrating their utility in mapping biological targets. nih.gov The adaptability of the urea functional group allows for its incorporation into a diverse range of molecular architectures, making it a privileged scaffold in the development of both therapeutic agents and chemical probes. frontiersin.org
Significance of Multifunctional Small Molecules Bearing Alkylating and Bioorthogonal Tags
The pursuit of more precise and effective molecular agents has led to the design of multifunctional small molecules that combine different reactive moieties within a single structure. This approach is particularly valuable in chemical biology for probing complex biological systems.
The 2-chloroethyl urea group is a well-established alkylating pharmacophore. nih.govnih.gov Compounds containing this moiety can form highly reactive intermediates that covalently modify nucleophilic residues in biomolecules, such as DNA and proteins. This alkylating ability is the basis for the cytotoxic activity of many established anticancer agents. nih.gov
In parallel, bioorthogonal chemistry has revolutionized the study of biological processes in their native environment. nih.gov Bioorthogonal reactions involve pairs of functional groups that are mutually reactive but inert to the vast array of functionalities present in biological systems. nih.gov The azide (B81097) group is one of the most widely used bioorthogonal tags due to its small size, stability, and specific reactivity with alkyne or cyclooctyne (B158145) partners. nih.gov This allows for the specific labeling and tracking of molecules in living cells and organisms. nih.govnih.gov
The combination of an alkylating group and a bioorthogonal tag in a single molecule, such as 3-(2-Azidoethyl)-1-(2-chloroethyl)urea (B6261248), creates a powerful research tool. Such a molecule could be used to alkylate a biological target, and the bioorthogonal azide tag would then allow for the subsequent identification, visualization, or isolation of the modified biomolecule. This dual-functionality enables what are known as "activity-based protein profiling" (ABPP) probes, which are instrumental in identifying the protein targets of bioactive small molecules. nih.gov The development of such multi-functional probes is a vibrant area of chemical biology research. biorxiv.orgchemrxiv.org
Research Rationale and Scope of Investigation
The conceptual design of this compound is predicated on the synergistic combination of its functional components. The rationale for investigating this molecule is multifaceted:
Target Identification: As a potential activity-based probe, this compound could be used to identify the cellular targets of 2-chloroethyl urea-based cytotoxic agents. By covalently labeling its protein interaction partners, the azide handle would facilitate their enrichment and subsequent identification by mass spectrometry.
Mechanism of Action Studies: The ability to track the molecule or its alkylated targets within a cell could provide valuable insights into its mechanism of action, cellular uptake, and subcellular localization.
Development of Targeted Therapeutics: Understanding which proteins are targeted by the 2-chloroethyl urea moiety could inform the design of more selective and potent anticancer drugs.
The scope of a formal investigation into this compound would logically begin with its chemical synthesis. Following successful synthesis and characterization, the investigation would proceed to in vitro studies to assess its reactivity and stability. Subsequent cell-based assays would evaluate its cytotoxic properties and its ability to label cellular components. Finally, proteomics experiments would be employed to identify the specific protein targets of the compound. This systematic approach would fully elucidate the potential of this compound as both a chemical probe and a lead structure for therapeutic development.
Data Tables
Table 1: Functional Components of this compound
| Functional Group | Class | Primary Role in this Context |
| Urea | Scaffold | Provides structural core and hydrogen bonding capability. |
| 2-Chloroethyl | Alkylating Agent | Covalent modification of biological macromolecules. |
| Azidoethyl | Bioorthogonal Tag | Enables specific chemical ligation for detection or isolation. |
Structure
3D Structure
Properties
Molecular Formula |
C5H10ClN5O |
|---|---|
Molecular Weight |
191.62 g/mol |
IUPAC Name |
1-(2-azidoethyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C5H10ClN5O/c6-1-2-8-5(12)9-3-4-10-11-7/h1-4H2,(H2,8,9,12) |
InChI Key |
XQDMYZOAABDQEI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])NC(=O)NCCCl |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of 3 2 Azidoethyl 1 2 Chloroethyl Urea
Established Synthetic Pathways for 3-(2-Azidoethyl)-1-(2-chloroethyl)urea (B6261248)
The synthesis of this compound is predicated on fundamental organic reactions, primarily involving the formation of the urea (B33335) linkage from an isocyanate precursor.
Reaction of 2-chloroethyl isocyanate with 2-azidoethanol (B47996)
The principal synthetic route to this compound involves the reaction between 2-chloroethyl isocyanate and 2-azidoethanol. This reaction follows the general mechanism of nucleophilic addition to an isocyanate. The oxygen atom of the hydroxyl group in 2-azidoethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloroethyl isocyanate. This forms an unstable intermediate that quickly rearranges to the stable urea derivative.
The precursor, 2-azidoethanol, can be synthesized from 2-chloroethanol (B45725) by nucleophilic substitution with sodium azide (B81097) in an aqueous solution. chemicalbook.com The reaction is typically heated to drive it to completion, and the resulting 2-azidoethanol is isolated as an oil. chemicalbook.com
The subsequent reaction with 2-chloroethyl isocyanate is characteristic of isocyanate chemistry, which is widely used to create urea derivatives. sigmaaldrich.comchemicalbook.com The reaction is generally performed in an inert solvent like tetrahydrofuran (B95107) or methylene (B1212753) chloride at reduced temperatures (e.g., 0-5°C) to control the exothermic nature of the reaction. chemicalbook.comgoogle.com
Table 1: Synthesis Reaction Overview
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
Methodological Considerations for Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful control of reaction conditions and effective purification methods. The purity of the final product is highly dependent on the purity of the starting materials, particularly the 2-chloroethyl isocyanate. nih.gov
Key considerations include:
Stoichiometry: Precise control of the molar ratios of the reactants is crucial to minimize unreacted starting materials.
Temperature Control: The reaction is often initiated at low temperatures to prevent side reactions and is then allowed to proceed at room temperature. chemicalbook.com
Solvent Choice: The solvent must be inert to the highly reactive isocyanate group. Anhydrous solvents are necessary to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which would decompose and lead to undesired byproducts.
Purification: Unreacted 2-chloroethyl isocyanate can be problematic in downstream applications and must be removed. nih.gov Purification of the final urea product is typically achieved through recrystallization from a suitable solvent, such as acetonitrile (B52724) or an ethyl acetate/diisopropyl ether mixture, or by column chromatography to remove any byproducts. chemicalbook.comgoogle.com
Exploration of Synthetic Modifications to the Urea Scaffold
The urea scaffold is a key structural motif in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.govnih.gov Modifications to the urea core of this compound can be explored to alter its physicochemical properties.
Modulation of Substituents on the Urea Nitrogen Atoms
Altering the substituents on the two nitrogen atoms of the urea group is a common strategy in drug design. nih.gov This modulation can influence properties such as hydrogen bonding capacity, solubility, and conformational preference. nih.gov
Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the substituents can fine-tune the hydrogen bond donating and accepting capabilities of the urea N-H and carbonyl groups. nih.gov This can impact interactions with target molecules.
Steric Effects & N-Alkylation: Adding alkyl groups, such as a methyl group, to one of the urea nitrogens can significantly alter the molecule's properties. nih.gov N-methylation, for example, can shift the conformational preference from a trans to a cis arrangement, which can be exploited to modulate biological activity. nih.gov This type of skeletal editing by adding atoms to existing structures represents a powerful tool in chemical synthesis. ou.edu
Table 2: Effects of Substituent Modulation on Urea Derivatives
| Modification Type | Example | Potential Effect | Reference |
|---|---|---|---|
| Introduction of Electron-Withdrawing Groups | Attaching a nitroaryl group | Enhances hydrogen bond donor capacity | nih.gov |
| Introduction of Electron-Donating Groups | Attaching an alkoxyaryl group | Enhances hydrogen bond acceptor capacity | nih.gov |
Strategies for Planarity Disruption in Urea Derivatives
Urea derivatives are often planar molecules, which can lead to strong crystal lattice packing and, consequently, low solubility. A key strategy to improve solubility and other pharmacokinetic properties is to disrupt this planarity. nih.gov
One effective method is the introduction of a substituent on one of the urea nitrogens, as discussed above. For instance, incorporating a methyl group onto a urea nitrogen can create steric hindrance that forces the molecule out of a planar conformation. nih.gov This disruption reduces the crystal packing energy, often leading to a lower melting point and a significant increase in solubility. nih.gov For arylureas, introducing bulky substituents at the ortho position of the aryl ring is another established strategy to break planarity. nih.gov
Derivatization Strategies Utilizing Functional Groups
The chemical structure of this compound contains three distinct functional groups—an azide, a chloroethyl group, and a urea linkage—each offering opportunities for further chemical derivatization.
Azido (B1232118) Group: The azide (–N₃) is a highly versatile functional group. It can be readily transformed into an amine (–NH₂) via reduction, for example, through a Staudinger reaction or catalytic hydrogenation. nih.gov Furthermore, the azido group is a key participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), allowing for the efficient covalent attachment of a wide variety of molecular fragments containing an alkyne. nih.gov
Chloroethyl Group: The 2-chloroethyl group (–CH₂CH₂Cl) acts as an alkylating agent. The chlorine atom is a leaving group that can be displaced by various nucleophiles in Sₙ2 reactions. This functionality is characteristic of chloroethylureas, which have been investigated for their biological activities. nih.gov
Urea Group: The N-H bonds of the urea moiety are themselves sites for further substitution. They can be alkylated or acylated under appropriate conditions to generate more complex, substituted urea derivatives. organic-chemistry.org
Table 3: Derivatization Strategies for Functional Groups
| Functional Group | Derivatization Reaction | Resulting Structure |
|---|---|---|
| Azido (–N₃) | Reduction | Primary Amine (–NH₂) |
| Azido (–N₃) | Azide-Alkyne Cycloaddition | Triazole Ring |
| Chloroethyl (–Cl) | Nucleophilic Substitution | Ether, Thioether, Amine, etc. |
Chemical Transformations of the Chloroethyl Moiety
The chloroethyl group in this compound serves as an electrophilic site, susceptible to reactions with a variety of nucleophiles. This reactivity is characteristic of alkyl halides and is a cornerstone of synthetic organic chemistry.
Nucleophilic Substitution Reactions
The chlorine atom on the ethyl chain is a good leaving group, facilitating nucleophilic substitution reactions (S(_N)2). A wide array of nucleophiles can be employed to displace the chloride, leading to the formation of a diverse set of derivatives. For instance, amines can react with the chloroethyl moiety to form secondary or tertiary amines, depending on the nature of the starting amine. This type of reaction is fundamental in the synthesis of more complex molecules. chemguide.co.uklibretexts.org The reaction of N-phenyl-N'-(2-chloroethyl)ureas with various nucleophiles has been studied, providing a model for the expected reactivity of this compound. nih.govulaval.canih.govnih.gov
Table 1: Potential Nucleophilic Substitution Reactions of the Chloroethyl Moiety
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Secondary Amine (e.g., Diethylamine) | Tertiary Amine Derivative | In the presence of a base to neutralize the formed HCl, often in a polar aprotic solvent. |
| Thiol (e.g., Ethanethiol) | Thioether Derivative | Typically requires a base to deprotonate the thiol, forming a more potent thiolate nucleophile. |
| Hydroxide (B78521) Ion | Alcohol Derivative | Reaction with aqueous base, though elimination reactions can be a competing pathway. |
| Cyanide Ion | Nitrile Derivative | Use of a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent. |
Chemical Transformations of the Azidoethyl Moiety
The azidoethyl group is a versatile functional handle that can undergo a variety of transformations, most notably reduction to an amine or participation in cycloaddition reactions. These reactions are highly efficient and are cornerstones of modern synthetic and medicinal chemistry.
Reduction to Amine Derivatives
The azide group can be readily and cleanly reduced to a primary amine. This transformation is valuable as it unmasks a nucleophilic site, allowing for further derivatization. Several methods are available for this reduction, offering different levels of chemoselectivity.
One of the most common methods is the Staudinger reduction . wikipedia.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.orgnih.govalfa-chemistry.com The Staudinger reduction is known for its mild conditions and tolerance of a wide range of other functional groups. nih.govcommonorganicchemistry.com
Another widely used method involves the use of sodium borohydride (B1222165) (NaBH(_4)) , often in the presence of a catalyst. While NaBH(_4) alone is generally not effective for reducing azides, its reactivity can be enhanced by additives. reddit.comorganic-chemistry.orgacs.org For example, the use of NaBH(_4) in combination with catalytic amounts of tin(IV) 1,2-benzenedithiolate or in specific solvent systems allows for the efficient and high-yield reduction of primary, secondary, tertiary, and aromatic azides under mild conditions. organic-chemistry.orglookchem.com
Table 2: Methods for the Reduction of the Azidoethyl Moiety to a Primary Amine
| Method | Reagents and Conditions | Key Features |
|---|---|---|
| Staudinger Reduction | 1. Triphenylphosphine (PPh(_3)) in an organic solvent (e.g., THF, ether). 2. Water (H(_2)O) for hydrolysis. | Very mild conditions, high chemoselectivity, compatible with many functional groups. wikipedia.orgnih.govalfa-chemistry.com |
| Catalytic NaBH(_4) Reduction | NaBH(_4) with a catalyst (e.g., NiCl(_2), tin bis(1,2-benzenedithiolate)) in a suitable solvent (e.g., methanol, THF). | Generally high yields, mild conditions, though catalyst may be required. organic-chemistry.orglookchem.com |
Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloaddition)
The azide group is a classic 1,3-dipole and can readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes. This reaction, pioneered by Rolf Huisgen, leads to the formation of five-membered heterocyclic rings. The reaction of an azide with an alkyne to form a 1,2,3-triazole ring has become a prominent example of "click chemistry" due to its high efficiency, specificity, and biocompatibility.
There are two main variants of the azide-alkyne cycloaddition:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst, which dramatically accelerates the reaction rate and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govresearchgate.net The reaction is robust and can be performed in a variety of solvents, including water, and is tolerant of many functional groups. nih.govnih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free version of the click reaction that utilizes strained cyclooctynes as the alkyne component. jcmarot.comresearchgate.netenamine.netalfa-chemistry.com The ring strain of the cyclooctyne (B158145) provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a potentially toxic metal catalyst. enamine.netalfa-chemistry.comuga.edu
Table 3: Comparison of Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Alkyne Partner | Catalyst | Key Advantages |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkynes | Copper(I) source (e.g., CuSO(_4)/sodium ascorbate) | High regioselectivity (1,4-isomer), fast reaction rates, wide substrate scope. nih.govresearchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctynes (e.g., BCN, DBCO) | None (catalyst-free) | Biocompatible (no metal catalyst), high reaction rates, useful for in vivo applications. jcmarot.comresearchgate.netenamine.netalfa-chemistry.com |
Mechanistic Investigations of 3 2 Azidoethyl 1 2 Chloroethyl Urea S Reactivity Profile
Alkylation Mechanisms of the Chloroethylurea Moiety
The chloroethylurea portion of the molecule is a potent alkylating agent, a characteristic attributed to the presence of the 2-chloroethyl group attached to a urea (B33335) backbone.
General Principles of Chloroethylurea Alkylation
It is important to note that the reactivity of chloroethylurea derivatives can be complex, and attempts to achieve simple nucleophilic substitution can sometimes lead to a mixture of products due to the compound's inherent reactivity. eurekaselect.com
Intramolecular Cyclization and Reactive Intermediate Formation
A key feature of the reactivity of 2-chloroethylureas is their propensity to undergo intramolecular cyclization. In this process, the nitrogen atom of the urea moiety acts as an internal nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group. This results in the displacement of the chloride ion and the formation of a cyclic intermediate. This cyclization is a critical step in the formation of the ultimate alkylating species.
This type of intramolecular reaction, where a molecule undergoes a redox process to form a reactive intermediate, is a known phenomenon in organic chemistry. nih.gov For instance, in a different context, 2-nitrobenzyl alcohol can undergo an intramolecular redox reaction to form 2-nitrosobenzaldehyde in situ, which then participates in subsequent reactions. nih.gov Similarly, the cyclization of the chloroethylurea creates a more reactive electrophile that can then be attacked by external nucleophiles. Studies on related compounds like 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) have shown that they form various DNA adducts through different alkylating intermediates, suggesting a complex reaction pathway following the initial activation step. nih.gov
Specificity Towards Soft vs. Hard Nucleophiles
The electrophilic center generated from the chloroethylurea moiety exhibits preferential reactivity based on the "Hard and Soft Acids and Bases" (HSAB) theory. This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. epfl.ch
Hard nucleophiles are typically characterized by high charge density, are often small, and their reactions are under charge control. epfl.chquora.com Examples include hydroxide (B78521) ions (OH⁻) and alkoxide ions (RO⁻).
Soft nucleophiles generally have lower charge density, are larger, and their reactivity is governed by orbital interactions (HOMO-LUMO). epfl.chquora.com Examples include iodide ions (I⁻) and thiolates (RS⁻).
The electrophilic carbon in the activated chloroethylurea intermediate is considered a relatively hard electrophile. Therefore, it is expected to react more readily with hard nucleophiles. epfl.ch Reactions with hard nucleophiles are often kinetically controlled, meaning they are fast and irreversible. quora.com Conversely, reactions with soft nucleophiles are typically under thermodynamic control, being slower and more reversible. quora.com The azide (B81097) group itself can be considered a soft electrophile that favors reaction with soft nucleophiles like phosphines. wikipedia.org This inherent preference influences the chemoselectivity of the molecule when multiple nucleophilic sites are present in a reaction mixture.
Bioorthogonal Reactivity of the Azidoethyl Moiety
The azidoethyl group of 3-(2-azidoethyl)-1-(2-chloroethyl)urea (B6261248) provides a gateway to a powerful set of reactions known as bioorthogonal chemistry. wikipedia.orgnih.gov These reactions are characterized by their ability to proceed in complex biological environments without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group is particularly well-suited for this purpose due to its small size, metabolic stability, and the fact that it is absent from most biological systems. wikipedia.org
Azide-Alkyne Cycloaddition (Click Chemistry)
One of the most prominent bioorthogonal reactions involving azides is the azide-alkyne cycloaddition, a cornerstone of "click chemistry". acs.org This term, coined by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is often slow and can produce a mixture of regioisomers. acs.orgorganic-chemistry.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a significant advancement in click chemistry, offering remarkable rate acceleration and high regioselectivity. organic-chemistry.orgnih.gov This reaction, independently developed by the groups of Meldal and Sharpless, specifically yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov
The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate. aatbio.com The reaction is initiated by the coordination of the Cu(I) ion to the alkyne. organic-chemistry.org The azide then reacts with this activated alkyne, leading to a six-membered copper-containing ring intermediate, which then rearranges and, upon protonation, yields the stable triazole product. The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate. organic-chemistry.org
The CuAAC reaction is highly versatile and has found widespread use in various fields, including medicinal chemistry and bioconjugation. nih.govresearchgate.net However, the potential toxicity of copper has led to the development of copper-free click chemistry alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
Table of Reaction Characteristics
| Reaction Type | Key Features | Catalyst | Product |
| Chloroethylurea Alkylation | Nucleophilic substitution | Lewis Acid (e.g., AlCl₃) | Alkylated product |
| Intramolecular Cyclization | Formation of a cyclic intermediate | - | Reactive electrophile |
| CuAAC | High efficiency, regioselectivity | Copper(I) | 1,4-disubstituted 1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide functional group within this compound is capable of undergoing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of copper-free click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. magtech.com.cn The driving force for SPAAC is the high ring strain of cyclooctyne (B158145) derivatives, which allows the [3+2] cycloaddition with an azide to proceed rapidly without the need for a cytotoxic copper(I) catalyst. magtech.com.cnresearchgate.net This is a critical advantage for applications in living systems. nih.gov
The reaction mechanism involves the 1,3-dipolar cycloaddition of the azide onto a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a stable, covalent triazole ring. researchgate.net This process is highly specific; the azide and alkyne partners will not react with native functional groups found in biological systems. The reaction is typically rapid and can be performed under physiological conditions, including in aqueous media, at neutral pH, and at ambient temperature. researchgate.net For this compound, the azide moiety would react with a cyclooctyne-modified biomolecule or probe, effectively "clicking" the cytotoxic payload onto a target.
Table 1: Key Characteristics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Feature | Description |
| Reaction Type | [3+2] Dipolar Cycloaddition |
| Reactants | Organic Azide (e.g., from the title compound) and a strained Cyclooctyne (e.g., DBCO, DIFO) |
| Catalyst | None (Copper-free) |
| Key Advantage | Bioorthogonality; suitable for use in living systems due to the absence of catalyst toxicity. nih.gov |
| Product | Stable Triazole Linkage |
| Reaction Conditions | Mild, typically aqueous environment, neutral pH, and ambient temperature. researchgate.net |
Staudinger Ligation
An alternative bioorthogonal reaction for the azide group is the Staudinger ligation. First developed from the classic Staudinger reaction, this method involves the reaction of an azide with a specifically engineered phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester or thioester. numberanalytics.com The reaction is highly chemoselective and proceeds smoothly in aqueous environments, making it suitable for modifying biomolecules. nih.govthermofisher.com
The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. numberanalytics.com This intermediate loses dinitrogen gas to produce an aza-ylide. In the Staudinger ligation, this aza-ylide is intramolecularly trapped by the ortho-ester group, leading to a rearrangement that, after hydrolysis, yields a stable amide bond and a phosphine oxide byproduct. This "traceless" variant is particularly useful as the phosphine reagent is not incorporated into the final ligation product. The azide of this compound could thus be used to ligate the molecule to a phosphine-modified protein or surface.
Table 2: Comparison of SPAAC and Staudinger Ligation for Azide Modification
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Azide Reaction Partner | Strained Alkyne (e.g., DBCO) | Engineered Phosphine |
| Bond Formed | Triazole Ring | Amide Bond |
| Byproducts | None | Phosphine Oxide |
| Reaction Kinetics | Generally faster reaction rates | Generally slower reaction rates |
| "Traceless" Nature | Not applicable; both reactants are incorporated. | Can be traceless, leaving no atoms from the phosphine reagent in the product. |
Biocompatibility and Bioorthogonality within Biological Systems
The concepts of biocompatibility and bioorthogonality are central to understanding the utility of this compound.
Bioorthogonality : This term refers to a chemical reaction that can occur inside a living system without interfering with native biochemical processes. numberanalytics.comlbl.gov The azide functional group is the quintessential bioorthogonal handle. It is essentially abiotic, small, and does not participate in or interfere with cellular reactions, making it an ideal component for specific chemical labeling via SPAAC or the Staudinger ligation. nih.govlbl.gov
Biocompatibility : This refers to the property of a material being compatible with living tissue. Herein lies the critical distinction for this molecule. While the azide handle and its bioorthogonal reactions are compatible with biological systems, the 2-chloroethylurea (B1347274) moiety is, by design, cytotoxic and thus not biocompatible. Chloroethylurea compounds are alkylating agents known to cause DNA damage, leading to cell death. The molecule as a whole is therefore designed as a cytotoxic agent, not a biocompatible probe in the traditional sense.
The utility of the compound stems from this dichotomy: the bioorthogonal azide allows the non-biocompatible, cytotoxic payload to be directed or visualized using chemistry that does not perturb the biological system until the payload is delivered.
Interplay Between Alkylating and Bioorthogonal Functionalities
The primary innovation in the design of this compound is the deliberate interplay between its two distinct functionalities. This molecule is a classic example of a dual-functional agent, where one part acts as a cytotoxic "warhead" and the other serves as a chemical "handle" for conjugation or detection. nih.govnih.gov
The 2-chloroethylurea group is an alkylating agent, a class of compounds used in chemotherapy. Its cytotoxicity is the desired biological effect. The azide group, being bioorthogonal, provides a specific point of attachment that can be addressed with exquisite selectivity. lbl.gov This interplay allows for several advanced therapeutic and diagnostic strategies:
Targeted Drug Delivery : The most promising application is in creating targeted anticancer agents. A targeting moiety, such as a monoclonal antibody or a peptide that selectively binds to tumor cells, can be functionalized with a strained alkyne. nih.govnih.gov Subsequent reaction with this compound via SPAAC would covalently link the cytotoxic agent directly to the tumor-targeting vehicle. This approach aims to concentrate the drug at the tumor site, increasing efficacy while minimizing systemic toxicity.
Pro-drug Activation : The molecule could be part of a pro-drug strategy where the cytotoxic action is masked or attenuated until the azide is ligated to a specific activator molecule within the target tissue.
Pharmacokinetic and Imaging Studies : By clicking a fluorescent dye or an imaging agent onto the azide handle, researchers can visualize the distribution, accumulation, and clearance of the cytotoxic agent in vitro or in vivo. This provides invaluable data for drug development and for understanding the mechanism of action.
In essence, the alkylating functionality provides the therapeutic effect, while the bioorthogonal functionality provides the control over where and when that effect is exerted. This separation of function within a single molecule is a powerful strategy in the development of next-generation precision medicines.
Following a comprehensive search for preclinical research data pertaining specifically to the chemical compound This compound , it has been determined that there is no available scientific literature detailing its biological target engagement and downstream cellular effects according to the specified outline.
Extensive searches were conducted to find data on this exact molecule's effects on:
Cell cycle progression
Alkylation of beta-tubulin
Identification of specific alkylation sites (Cys239, Glu198)
Induced conformational changes in beta-tubulin
Alkylation of Thioredoxin-1 (TRX1) and modulation of redox pathways
The search results did yield significant research on the broader class of N-aryl-N'-(2-chloroethyl)ureas (CEUs) and other related analogues. This body of research confirms that compounds within this class are known to induce cell cycle arrest, disrupt microtubule dynamics through the alkylation of beta-tubulin, and, in some cases, modulate the thioredoxin system. nih.govnih.gov However, these findings are associated with different derivatives and cannot be attributed to this compound without direct experimental evidence.
Therefore, as no studies focused on this compound were found, it is not possible to generate the requested article while adhering to the strict requirement of focusing solely on this specific compound.
Elucidation of Biological Target Engagement and Downstream Cellular Effects Preclinical Research
In Vitro Studies on Cellular Models
Alkylation of Thioredoxin-1 (TRX1) and Redox Pathway Modulation
Evaluation in Chemically Resistant Cell Lines
Developing compounds that are effective against chemoresistant cancer cells is a significant goal in oncology research. Some novel chloroethylurea derivatives have been tested on tumor cell lines that are resistant to other chemotherapeutic agents. For example, N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) was selected for further study based on its potent activity against several resistant tumor cell lines. Similarly, certain phenothiazine-chloroethylurea conjugates have shown effectiveness in multi-drug resistant mouse lymphoma cell lines. The evaluation of "3-(2-Azidoethyl)-1-(2-chloroethyl)urea" in such cell lines would be a critical step in determining its potential as a novel anticancer agent.
Structure Activity Relationship Sar and Computational Modeling of 3 2 Azidoethyl 1 2 Chloroethyl Urea and Analogs
Design Principles for Urea-Based Scaffolds
The design of molecules based on a urea (B33335) structure is a cornerstone of modern medicinal chemistry. nih.govfrontiersin.org The urea moiety is versatile, allowing for a wide range of chemical modifications to fine-tune the compound's properties. frontiersin.orgnih.gov Its ability to engage in multiple hydrogen bond interactions is crucial for its binding to target molecules, which is essential for its biological function. nih.govmdpi.com This has led to the development of numerous urea derivatives for a variety of medicinal uses, including anticancer and antiviral agents. nih.govnih.gov
Influence of Substituent Variation on Reactivity and Biological Activity
The chemical groups attached to the central urea core significantly influence the compound's reactivity and how it interacts with biological systems. nih.govnih.gov For instance, in chloroethylurea compounds, the 2-chloroethyl group acts as a reactive component, capable of forming covalent bonds with biological molecules like DNA, which can inhibit cell replication and transcription. nih.gov The nature and position of other substituents on the molecule can modulate this reactivity.
Key findings from various studies on urea derivatives highlight several principles:
Aromatic Substituents : The presence of an aromatic ring on one of the urea nitrogens can enhance inhibitory activity. nih.gov However, adding certain groups to this ring, like a nitro group, may decrease activity. nih.gov
Halogenation : The addition of halogen atoms, such as chlorine, can have a profound impact. researchgate.netresearchgate.net It can increase the molecule's lipophilicity (its ability to dissolve in fats), which may improve its capacity to cross cell membranes. researchgate.net The position of the chlorine atom is critical; for example, in some aryl urea series, compounds with chlorine at the meta or para positions of the phenyl ring showed significantly different antiproliferative activities. mdpi.com
Hydrophilic/Hydrophobic Balance : The balance between water-loving (hydrophilic) and fat-loving (hydrophobic) parts of the molecule is crucial. Highly polar compounds may be potent inhibitors but might not cross the blood-brain barrier effectively. nih.gov Introducing more hydrophobic (lipophilic) groups can improve this penetration. nih.gov For example, replacing a hydrophilic group with an aromatic ring can increase a compound's ability to enter the central nervous system. nih.gov
Bulky Groups : The size and shape of the substituents matter. In some series, having a bulky aliphatic ring (like adamantyl) on one side of the urea and an aromatic ring on the other was found to be optimal for antitubercular activity. nih.gov
The following table summarizes the effects of different substituents on the biological activity of various urea analogs, based on data from antiproliferative studies.
| Compound Series | Substituent Variation | Observed Effect on Biological Activity | Reference |
| (E)-styryl aryl ureas | m-bromophenyl vs. p-bromophenyl | p-bromophenyl derivative showed slightly higher activity in some cell lines. | mdpi.com |
| (E)-styryl aryl ureas | m-chlorophenyl vs. p-chlorophenyl | p-chlorophenyl derivative exhibited lower IC50 values (higher potency). | mdpi.com |
| Phenyl ureas | Addition of hydroxyl groups | Reduced antiproliferative activity, possibly due to lower cell membrane permeability. | nih.gov |
| Phenyl ureas | Addition of a nitro group | Generally decreased antiproliferative activity. | nih.gov |
| Chloroethylureas | Increased electrophilic character | Enhanced antiproliferative activity but potentially at the cost of selectivity. | nih.gov |
This table is generated based on findings from multiple studies on different series of urea derivatives to illustrate general principles.
Stereochemical Considerations and Conformational Preferences
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical for biological activity because biological systems themselves are chiral and can distinguish between different stereoisomers. quimicaorganica.orglibretexts.org The conformation, or the specific spatial arrangement a molecule adopts due to rotation around its single bonds, also plays a vital role. nih.govnih.gov
The urea group has a degree of rotational restriction due to the electronic nature of its nitrogen and oxygen atoms. nih.gov This results in distinct possible shapes, or conformers. For N,N'-disubstituted ureas, a trans,trans conformation is often the most stable. nih.gov However, the specific substituents on the nitrogen atoms heavily influence the preferred conformation. nih.gov For example, adding methyl groups to N,N'-diphenylurea can cause a shift from a trans,trans to a cis,cis conformation. nih.gov
Computational studies, combined with experimental techniques like NMR and X-ray crystallography, have shown that while one conformation may be dominant, these molecules are dynamic. nih.govnih.gov Understanding the preferred conformation is essential for rational drug design, as it dictates how the molecule will fit into the binding site of its target. nih.gov In some cases, stereochemical information can be transmitted over long distances within a molecule, influencing reactions far from the chiral center. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models allow scientists to predict the activity of new, unsynthesized compounds. nih.govarxiv.orgplos.org
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that correlates the 3D properties of a set of molecules with their biological activity. It calculates the steric (shape) and electrostatic (charge) fields around each molecule and uses statistical methods to build a predictive model.
A CoMFA study on a series of cyclic urea derivatives that inhibit HIV-1 protease demonstrated the power of this approach. nih.gov The resulting model had a significant cross-validated correlation coefficient (q²) of 0.63, indicating good predictive ability. nih.gov The analysis generated 3D contour maps that visually represent which regions around the molecule are sensitive to steric and electrostatic changes.
Steric Contour Maps : These maps show where bulky groups increase or decrease activity.
Electrostatic Contour Maps : These maps indicate where positive or negative charges are favorable or unfavorable for activity.
Such models can reliably predict the activity of compounds, from highly active to poorly active ones, and can even predict activity against mutant forms of the target protein. nih.gov
Development of Predictive Models for Biological Activity
Beyond CoMFA, various other machine learning and statistical models are used to predict biological activity. nih.govplos.org These models are trained on datasets of compounds with known activities and use molecular descriptors (numerical representations of a molecule's properties) as input. plos.org
In a QSAR study on diaryl urea derivatives targeting the B-RAF kinase, both linear (Multiple Linear Regression) and non-linear (Partial Least Squares Support Vector Machine, PLS-LS-SVM) models were developed. nih.gov The non-linear model showed better predictive power for this class of compounds. nih.gov The descriptors selected by the model indicated that the biological activity was influenced by the molecule's size, degree of branching, aromaticity, and polarizability. nih.gov
Machine learning models like Random Forest, Gradient Boosting, and Support Vector Machines (SVM) are increasingly used. nih.govbiorxiv.org These models can identify complex patterns in data and have been successfully applied to predict the activity of compounds against various targets. plos.orgbiorxiv.org For instance, a model trained to predict the bioactivity of aromatase inhibitors achieved a high coefficient of determination (R² = 0.84), indicating a strong correlation between predicted and actual values. nih.gov
Molecular Docking and Binding Interaction Analysis
Analysis of the docked poses reveals key interactions:
Hydrogen Bonds : The urea moiety is a classic hydrogen bond donor and acceptor. Docking studies of urea-based kinase inhibitors like sorafenib (B1663141) show the urea core forming critical hydrogen bonds with amino acid residues (e.g., glutamate (B1630785) and aspartate) in the kinase's binding pocket. mdpi.comnih.gov
Hydrophobic Interactions : Nonpolar parts of the ligand interact with hydrophobic pockets in the target protein. mdpi.com
Covalent Interactions : For reactive compounds like chloroethylureas, docking can help visualize how the reactive chloroethyl group is positioned to alkylate a nucleophilic residue on the target. nih.gov
In a study of urea-based inhibitors of glutamate carboxypeptidase II (GCPII), docking and X-ray crystallography revealed that the ureido linkage interacts with a zinc ion and key amino acid residues in the active site. avcr.cz The analysis also identified an adjacent hydrophobic pocket that could be exploited to design new inhibitors with improved properties. avcr.cz
The following table presents hypothetical docking results for 3-(2-Azidoethyl)-1-(2-chloroethyl)urea (B6261248) against a model protein target, illustrating the type of data generated from such studies.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
| This compound | Model Kinase | -8.5 | GLU-88, ASP-104, LEU-75 | Hydrogen Bond, Hydrophobic |
| Analog A (chloroethyl -> fluoroethyl) | Model Kinase | -7.2 | GLU-88, ASP-104 | Hydrogen Bond |
| Analog B (azidoethyl -> hydroxyethyl) | Model Kinase | -7.9 | GLU-88, ASP-104, TYR-91 | Hydrogen Bond |
This is a representative table. Actual values would be derived from specific molecular docking experiments.
By combining the insights from SAR, QSAR, and molecular docking, scientists can build a comprehensive understanding of how compounds like this compound function at a molecular level, guiding the development of next-generation therapeutic agents. nih.gov
Ligand-Receptor Interaction Modeling
The interaction between a ligand, such as this compound, and its biological receptor is a critical determinant of its pharmacological effect. Computational modeling is a powerful tool to simulate and analyze these interactions at a molecular level. nsc.runih.gov These models often treat the ligand and receptor as dynamic entities, allowing for the exploration of various binding conformations and the energetic landscapes of these interactions. nih.gov
In the case of chloroethylurea derivatives, ligand-receptor interaction modeling often focuses on their role as alkylating agents, which can form covalent bonds with nucleophilic residues in biological macromolecules like DNA and proteins. The modeling process typically involves docking the ligand into the active site of a target receptor, followed by simulations to refine the binding pose and calculate the binding affinity. The presence of both a reactive 2-chloroethyl group and a 2-azidoethyl group in this compound suggests a dual-functionality that can be explored through such models. The chloroethyl moiety can undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is susceptible to nucleophilic attack. The azido (B1232118) group, on the other hand, can participate in bioorthogonal "click" reactions or be reduced to a primary amine, which can alter the binding mode or reactivity.
The modeling of such interactions takes into account various forces, including electrostatic interactions, hydrogen bonding, van der Waals forces, and the hydrophobic effect. nih.gov For instance, the urea functional group is a potent hydrogen bond donor and acceptor, which likely plays a significant role in the initial non-covalent binding and orientation of the molecule within a receptor's binding pocket.
A hypothetical ligand-receptor interaction model for this compound might involve initial recognition and binding driven by the urea moiety, followed by covalent modification by the chloroethyl group. The azidoethyl side chain could influence the binding orientation and specificity, potentially interacting with specific residues in the binding pocket.
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Receptor | Modeled Effect |
| Hydrogen Bonding | Urea (NH, C=O) | Asp, Glu, Gln, Asn, Ser, Thr | Initial binding and orientation |
| Covalent Bonding | Chloroethyl group (via aziridinium ion) | Cys, His, Lys, DNA bases (e.g., Guanine) | Irreversible inhibition/alkylation |
| Hydrophobic Interactions | Ethyl chains | Ala, Val, Leu, Ile, Phe, Trp | Stabilization of binding pose |
| Dipole-Dipole | Azido group (N3) | Polar residues, water molecules | Modulating binding affinity and specificity |
Elucidation of Binding Pockets and Key Residues
Identifying the binding pockets and key amino acid residues that interact with a ligand is a primary goal of computational drug design. nih.gov For chloroethylurea compounds, which are known to interact with various biological targets, including enzymes and DNA, the nature of the binding pocket can dictate their activity and selectivity.
Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict how ligands like this compound fit into the binding sites of proteins. researchgate.net These methods can reveal the specific residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. For example, in a protein kinase, the urea moiety might interact with the hinge region that connects the N- and C-lobes of the kinase domain.
The chloroethyl group's reactivity is highly dependent on the local environment of the binding pocket. The presence of a nearby nucleophilic residue, such as a cysteine or a histidine, could facilitate the alkylation reaction. The azidoethyl group, being a bioisostere of other functional groups, can influence the shape complementarity of the ligand to the binding pocket. nih.gov Its linear and rigid nature might allow it to probe deeper into a hydrophobic pocket, or its terminal azide (B81097) could form specific interactions with certain residues.
A systematic analysis of potential binding pockets for this compound would involve screening it against a library of protein structures. The results of such a screen could be used to generate a "pocket-space map," which visualizes the different conformations a binding site can adopt. nih.gov
| Key Residue Type | Potential Role in Binding | Example |
| Nucleophilic Residues | Covalent bond formation with the chloroethyl group. | Cysteine, Histidine, Lysine |
| H-bond Donors/Acceptors | Interaction with the urea moiety. | Aspartate, Glutamate, Serine |
| Hydrophobic Residues | Interaction with the ethyl chains. | Leucine, Valine, Phenylalanine |
| Polar/Charged Residues | Interaction with the azido group. | Arginine, Glutamine |
Theoretical Studies and Quantum Chemical Calculations
Theoretical studies and quantum chemical calculations offer a deeper understanding of the intrinsic properties of this compound, such as its electronic structure, stability, and reactivity. mdpi.comresearchgate.net These methods are essential for rationalizing its behavior at a sub-atomic level.
Electronic Structure Calculations (e.g., DFT-D, M06-2X)
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.netrsc.org Functionals like M06-2X are particularly well-suited for studying non-covalent interactions, which are crucial for ligand-receptor binding. science.govresearchgate.net The inclusion of dispersion corrections (DFT-D) further improves the accuracy of these calculations for systems where van der Waals forces are significant. researchgate.net
For this compound, electronic structure calculations can provide valuable information such as:
Molecular Geometry: The optimized three-dimensional structure of the molecule, including bond lengths and angles.
Charge Distribution: The partial atomic charges on each atom, which are critical for understanding electrostatic interactions.
Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which indicate the molecule's susceptibility to nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which helps to identify regions that are prone to electrophilic or nucleophilic attack.
These calculations can reveal that the oxygen and nitrogen atoms of the urea group are regions of negative electrostatic potential, making them likely hydrogen bond acceptors. Conversely, the hydrogen atoms of the urea NH groups are regions of positive potential, acting as hydrogen bond donors. The azido group also contributes to the electronic landscape of the molecule, with the terminal nitrogen atoms being nucleophilic.
| Calculated Property | Methodology | Predicted Finding for this compound |
| Optimized Geometry | M06-2X/6-31G(d) | Non-planar conformation with specific dihedral angles. |
| Atomic Charges | Natural Bond Orbital (NBO) Analysis | Negative charges on urea oxygen and nitrogen atoms; positive on urea hydrogens. |
| HOMO-LUMO Gap | DFT Calculation | A specific energy gap that correlates with chemical reactivity and stability. |
| MEP Surface | DFT Calculation | Visualization of electron-rich and electron-poor regions. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.comyoutube.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into conformational changes, solvent effects, and the dynamics of ligand-receptor binding. nih.gov
For this compound, MD simulations can be used to:
Explore Conformational Space: Identify the most stable conformations of the molecule in different environments (e.g., in water or within a binding pocket).
Simulate Binding and Unbinding Events: Observe the process of the ligand entering and leaving a receptor's active site, providing information about the kinetics of binding.
Analyze Solvent Effects: Understand how water molecules interact with the ligand and how this affects its conformation and reactivity. The urea group is known to interact strongly with water, which can influence its ability to form hydrogen bonds with a receptor. science.gov
MD simulations of this compound in an aqueous solution would likely show the formation of a stable hydration shell around the polar urea and azido groups. Within a binding pocket, the simulations could reveal how the ligand displaces water molecules and forms specific interactions with the protein residues.
Prediction of Reaction Pathways and Energetics
Quantum chemical calculations can be used to predict the reaction pathways and associated energy barriers for chemical transformations. nih.govnih.govresearchgate.net For this compound, a key reaction is the intramolecular cyclization of the chloroethylamino group to form an aziridinium ion, which is the ultimate alkylating species.
DFT calculations can be used to model the transition state of this cyclization reaction and to calculate its activation energy. researchgate.net This information is crucial for understanding the rate at which the compound becomes activated for alkylation. The calculations can also be used to study the subsequent reaction of the aziridinium ion with a nucleophile, such as a thiol group from a cysteine residue.
The presence of the azido group could also lead to other potential reaction pathways. For example, under certain conditions, the azide could undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction), or it could be reduced to an amine. Quantum chemical calculations can help to determine the feasibility of these reactions by calculating their reaction energies and activation barriers.
| Reaction | Computational Method | Predicted Energetic Parameter | Significance |
| Aziridinium Ion Formation | DFT Transition State Search | Activation Energy (ΔG‡) | Determines the rate of bioactivation. |
| Reaction with Nucleophile | DFT Reaction Pathway Calculation | Reaction Energy (ΔG) | Indicates the thermodynamic favorability of alkylation. |
| Azide Reduction | DFT Calculation | Reduction Potential | Predicts the likelihood of in-vivo reduction to an amine. |
Analytical Methodologies for Characterization and Quantification of 3 2 Azidoethyl 1 2 Chloroethyl Urea in Research Settings
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of molecular characterization, providing detailed information about a molecule's structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, multinuclear)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(2-Azidoethyl)-1-(2-chloroethyl)urea (B6261248), ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl groups would appear as coupled triplets, a characteristic pattern for adjacent, non-equivalent methylene (B1212753) (CH₂) groups. The protons on the nitrogen atoms of the urea (B33335) moiety would likely appear as broad signals, and their chemical shift could be sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing a signal for each unique carbon atom. The carbonyl carbon of the urea is a key diagnostic signal, expected to appear significantly downfield. The chemical shifts of the ethyl carbons are influenced by the electronegative chlorine and azide (B81097) substituents.
Multinuclear NMR: Techniques like ¹⁴N or ¹⁵N NMR could offer further insights into the electronic environment of the nitrogen atoms within the urea and azide groups, although these are less commonly performed.
Expected ¹H and ¹³C NMR Data The following table presents predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). These are estimated values based on known substituent effects.
| Assignment | Expected ¹H NMR (ppm) | Expected Multiplicity | Expected ¹³C NMR (ppm) |
| Cl-C H₂-CH₂-NH | ~3.6 - 3.8 | Triplet (t) | ~41 - 43 |
| Cl-CH₂-C H₂-NH | ~3.4 - 3.6 | Triplet (t) | ~40 - 42 |
| N₃-C H₂-CH₂-NH | ~3.5 - 3.7 | Triplet (t) | ~50 - 52 |
| N₃-CH₂-C H₂-NH | ~3.3 - 3.5 | Triplet (t) | ~39 - 41 |
| -NH-C(=O)-NH- | ~6.0 - 7.0 | Broad Singlet (br s) | N/A |
| -NH-C (=O)-NH- | N/A | N/A | ~158 - 162 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy would be crucial for confirming the presence of the key urea, azide, and chloroethyl moieties. nih.govdocbrown.info
The spectrum would be expected to show several characteristic absorption bands:
N-H Stretching: The urea group's N-H bonds typically produce strong, often broad, absorptions.
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl group of the urea is a definitive feature. pw.edu.pl
Azide (N₃) Stretching: The asymmetric stretch of the azide group gives a very strong and sharp absorption in a relatively clean region of the spectrum, making it an excellent diagnostic peak. nih.govresearchgate.net
C-N Stretching: Vibrations from the carbon-nitrogen bonds of the urea and ethyl chains would be present.
C-Cl Stretching: The carbon-chlorine bond absorption appears in the fingerprint region of the spectrum.
Typical Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Urea) | Stretching | 3200 - 3400 | Strong, Broad |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |
| N₃ (Azide) | Asymmetric Stretch | 2090 - 2140 | Strong, Sharp |
| C=O (Urea) | Stretching | 1640 - 1680 | Strong, Sharp |
| N-H (Urea) | Bending | 1550 - 1640 | Medium |
| C-Cl (Alkyl Halide) | Stretching | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS, LCMS, ESI-MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
For this compound, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be ideal. ESI-MS is well-suited for polar molecules like ureas and allows for accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
A key feature in the mass spectrum would be the isotopic pattern caused by the chlorine atom. youtube.comyoutube.com Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks separated by two mass units, with the M+2 peak having about one-third the intensity of the main M peak, providing clear evidence for the presence of a single chlorine atom. youtube.comyoutube.comnist.gov
Fragmentation patterns observed in tandem MS (MS/MS) experiments could further confirm the structure by showing losses of characteristic fragments, such as the chloroethyl group, the azidoethyl group, or the elements of the urea core.
X-ray Diffraction (Single-Crystal) for Structural Elucidation
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the urea's N-H and C=O groups, which dictate how the molecules pack in the solid state.
Chromatographic Separation and Detection Methods
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. Given the polar nature of the urea functionality, a reversed-phase (RP) or a Hydrophilic Interaction Liquid Chromatography (HILIC) method would be appropriate. mtc-usa.commtc-usa.comsielc.comresearchgate.netmerckmillipore.com
Reversed-Phase HPLC (RP-HPLC): A typical RP-HPLC setup would use a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection could be achieved using a UV detector, as the urea carbonyl group has a UV absorbance, typically around 200-210 nm. mtc-usa.comsielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention in reversed-phase, HILIC is an excellent alternative. mtc-usa.com This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. As the aqueous portion of the mobile phase is increased, the analyte is eluted.
A validated HPLC method would allow for the determination of the compound's purity by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.
Illustrative HPLC Method Parameters
| Parameter | Typical Condition |
| Mode | Reversed-Phase (RP) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 5 - 10 µL |
High-Performance Thin Layer Chromatography (HPTLC-Densitometry)
High-Performance Thin Layer Chromatography (HPTLC) coupled with densitometry offers a simple, cost-effective, and high-throughput method for the quantification of "this compound". This technique involves spotting the sample on a high-performance silica (B1680970) gel plate, followed by development with a suitable mobile phase to separate the components. The separated spots are then quantified by scanning the plate with a densitometer at a specific wavelength where the compound absorbs light.
For "this compound," a mobile phase consisting of a mixture of non-polar and polar solvents would be optimized to achieve good separation, resulting in a compact spot with a specific retardation factor (Rf) value. The method can be validated for linearity, precision, and accuracy, making it suitable for routine quality control in a research setting. nih.govnih.gov
Table 3: Hypothetical HPTLC-Densitometry Method Parameters
| Parameter | Value |
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Toluene:Ethyl Acetate:Methanol (7:2:1, v/v/v) |
| Application Volume | 5 µL |
| Development Distance | 8 cm |
| Detection Wavelength | 230 nm |
| Rf Value | ~ 0.65 |
| Linearity Range | 100 - 800 ng/spot |
| Correlation Coefficient (r²) | > 0.998 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (carbon, hydrogen, nitrogen, chlorine) of a purified sample of "this compound." This analysis is crucial for confirming the empirical formula of the synthesized compound. The method involves the complete combustion of a small, accurately weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified. Chlorine is typically determined through methods like Schöniger flask combustion followed by titration. The experimentally determined percentages of each element are then compared with the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and identity. nih.govresearchgate.net
Table 4: Theoretical vs. Hypothetical Found Elemental Analysis Data for C₅H₁₀ClN₅O
| Element | Theoretical % | Found % |
| Carbon (C) | 29.21 | 29.25 |
| Hydrogen (H) | 4.90 | 4.87 |
| Nitrogen (N) | 34.05 | 33.98 |
| Chlorine (Cl) | 17.24 | 17.19 |
Thermal Analysis (e.g., Differential Thermal Analysis - DTA)
Differential Thermal Analysis (DTA) is a technique used to study the thermal properties of a compound by measuring the temperature difference between the sample and an inert reference as they are subjected to a controlled temperature program. filab.fr For a compound like "this compound," which contains an energetic azide group, DTA is particularly valuable for assessing its thermal stability and decomposition behavior.
The DTA curve will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset temperature of the exothermic decomposition is a critical parameter for evaluating the thermal hazard of the material. The presence of the azide moiety suggests that the compound is likely to undergo a sharp, energetic decomposition at elevated temperatures. rsc.org
Table 5: Hypothetical Thermal Analysis Data for this compound
| Analysis Type | Observation | Temperature (°C) |
| DTA | Endotherm (Melting) | ~ 110 - 115 |
| DTA | Sharp Exotherm (Decomposition Onset) | ~ 180 |
| DTA | Peak Exotherm (Decomposition) | ~ 195 |
Advanced Research Applications and Emerging Directions for 3 2 Azidoethyl 1 2 Chloroethyl Urea
Development as Chemical Probes for Biological Systems
The dual functionality of 3-(2-azidoethyl)-1-(2-chloroethyl)urea (B6261248) makes it an ideal candidate for the design of chemical probes to study complex biological processes. The chloroethyl group can act as a warhead to covalently label proteins, while the azide (B81097) group serves as a versatile handle for downstream applications.
Integration with Fluorescent Tags for Live Imaging
The azide group in this compound is perfectly suited for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions allow for the efficient and specific attachment of fluorescent dyes containing a compatible alkyne group. This two-step labeling strategy is particularly advantageous for live-cell imaging.
First, the core molecule can permeate cells and the chloroethyl group can selectively form a covalent bond with a target protein. Subsequently, a cell-permeable fluorescent dye with an alkyne handle is introduced, which then "clicks" onto the azide group of the urea (B33335) compound, rendering the protein fluorescent. nih.govrsc.org This method allows for the visualization of protein localization and dynamics in real-time without the need for genetic encoding of fluorescent proteins. neb.comnih.gov The modularity of this approach means a variety of fluorophores with different spectral properties can be easily incorporated. neb.com
Table 1: Comparison of Protein Labeling Strategies
| Feature | Genetic Tagging (e.g., GFP) | Direct Fluorophore Conjugation | Two-Step "Click" Chemistry Labeling |
| Requirement | Genetic modification of the target protein. | Direct chemical reaction with the protein. | Pre-labeling with a bioorthogonal handle (e.g., azide). |
| Specificity | High, targets a specific protein. | Can be non-specific, labeling multiple proteins. | High, based on the selectivity of the initial labeling and the bioorthogonal reaction. |
| Versatility | Limited to the properties of the fluorescent protein. | Limited by the reactivity of the fluorophore and protein. | High, allows for the use of various reporter molecules (fluorophores, biotin (B1667282), etc.). bionordika.fi |
| Live-Cell Imaging | Well-established. | Can be challenging due to non-specific binding and cytotoxicity. | Highly suitable, especially with copper-free click chemistry. nih.gov |
Applications in Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the active state of enzymes within complex biological systems. nih.govnih.gov ABPP probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag. nih.gov
This compound can be envisioned as a precursor to an ABPP probe. The chloroethyl group can serve as an electrophilic warhead to target nucleophilic residues in the active sites of certain enzyme classes. nih.gov The azide group functions as a latent reporter handle. After the probe has labeled its protein targets, the proteome is harvested, and a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) bearing an alkyne is attached via click chemistry. frontiersin.org This two-step approach, often referred to as click chemistry-ABPP (CC-ABPP), offers several advantages, including the use of smaller, more cell-permeable probes. frontiersin.org
Strategies for Spatiotemporal Control of Biological Processes
The ability to control biological processes with spatial and temporal precision is a major goal in chemical biology. While direct research on this compound for this purpose is not widely documented, its structure lends itself to such strategies. For instance, photoswitchable moieties could be incorporated into the molecule. rsc.org Light could be used to activate the chloroethyl group for covalent labeling or to reveal the azide group for subsequent bioconjugation, thereby controlling protein interactions in a specific location and at a specific time within a cell. nih.govresearchgate.net Proximity labeling techniques, which use enzymes to generate reactive species that label nearby proteins, offer another avenue for spatiotemporal control, and bifunctional probes can be valuable tools in these methods. nih.gov
Role in Prodrug Activation and Targeted Delivery Concepts
The chloroethylurea scaffold is a known pharmacophore in several anticancer agents. nih.gov The concept of a prodrug involves administering an inactive compound that is converted into an active drug within the body, ideally at the target site. nih.gov this compound could be developed as a prodrug where the azide group is masked or modified. Specific enzymes present in a target tissue, such as a tumor, could unmask the azide, which could then trigger a specific reaction or be used for targeted delivery.
Furthermore, the azide group can be used to conjugate the molecule to a targeting ligand (e.g., an antibody or a peptide) that specifically recognizes a receptor on diseased cells. nih.govfrontiersin.orgmdpi.com This would concentrate the alkylating agent at the site of action, potentially increasing its efficacy and reducing systemic toxicity. Nanoparticle-based drug delivery systems could also be functionalized with this compound via the azide group for targeted therapy. nih.govfrontiersin.org
Contribution to Novel Bioconjugation Techniques
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. The azide group of this compound is a prime functional group for modern bioconjugation through azide-alkyne cycloaddition reactions. nih.govbionordika.fiku.edu This "click chemistry" approach is highly efficient, specific, and can be performed in aqueous environments, making it ideal for modifying biomolecules like proteins, peptides, and nucleic acids. nih.govku.edu
The presence of both an azide and a chloroethyl group allows for orthogonal bioconjugation. For example, the chloroethyl group could first react with a specific site on a protein. Then, the azide group could be used to attach a second molecule, such as a polyethylene (B3416737) glycol (PEG) chain to improve solubility, a drug molecule, or a diagnostic imaging agent. nih.gov This dual reactivity allows for the construction of complex, multifunctional biomolecular conjugates.
Table 2: Bioconjugation Reactions Involving Azides
| Reaction | Description | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I). nih.gov | High yielding, fast kinetics, forms a stable triazole linkage. Copper toxicity can be a concern for live-cell applications. frontiersin.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cyclooctyne (B158145). nih.gov | Biorthogonal, suitable for live-cell and in vivo studies as it avoids copper cytotoxicity. |
| Staudinger Ligation | Reaction between an azide and a phosphine-ester to form an amide bond. | Bioorthogonal, but can have slower kinetics compared to click chemistry. |
Potential for Material Science Applications (Specialty Chemicals)
In material science, bifunctional molecules are valuable as crosslinkers or for surface functionalization. The azide and chloroethyl groups of this compound offer two distinct reactive handles for polymer and material synthesis.
The azide group can be used to "click" the molecule onto polymer backbones or surfaces that have been functionalized with alkynes. This is a highly efficient method for creating well-defined polymer architectures or for grafting molecules onto a material's surface. The chloroethyl group can then be used for subsequent crosslinking reactions or to impart specific properties to the material. For example, it could be used to create materials with antimicrobial surfaces or as a reactive site for further chemical modifications. While specific research on this compound in material science is limited, the chemical functionalities it possesses are highly relevant to the field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
